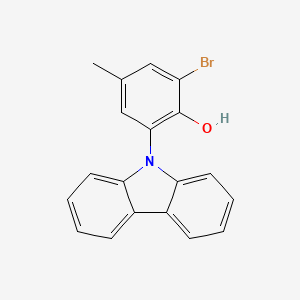
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is an organic compound with the molecular formula C19H14BrNO It is a derivative of phenol, featuring a bromine atom at the 2-position, a carbazole moiety at the 6-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the carbazole moiety. One common method includes:
Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Carbazole Introduction: The brominated product is then reacted with carbazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbazole moiety is known for its ability to intercalate with DNA, which can lead to potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Lacks the carbazole moiety, making it less complex and potentially less active in certain applications.
6-(9H-carbazol-9-YL)-4-methylphenol: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-6-(9H-carbazol-9-YL)phenol: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Uniqueness
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is unique due to the combination of the bromine atom, carbazole moiety, and methyl group
Properties
CAS No. |
620987-79-3 |
|---|---|
Molecular Formula |
C19H14BrNO |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-bromo-6-carbazol-9-yl-4-methylphenol |
InChI |
InChI=1S/C19H14BrNO/c1-12-10-15(20)19(22)18(11-12)21-16-8-4-2-6-13(16)14-7-3-5-9-17(14)21/h2-11,22H,1H3 |
InChI Key |
CUUMWQVIPZPABD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















